6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound featuring a diazinane ring substituted with a fluorophenyl group and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of 2-fluoroaniline with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluorophenyl compounds: A broad category of compounds with various applications.
Uniqueness
6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of a fluorophenyl group and a sulfanylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields .
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANFBGZJGOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.